1-Cyclopropyl-2-methylpiperazine
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Overview
Description
1-Cyclopropyl-2-methylpiperazine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol It is a piperazine derivative, characterized by a cyclopropyl group attached to the nitrogen atom and a methyl group attached to the second carbon of the piperazine ring
Preparation Methods
The synthesis of 1-Cyclopropyl-2-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates yields the desired piperazine derivative.
Another method includes the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone
Chemical Reactions Analysis
1-Cyclopropyl-2-methylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with methyl iodide would yield N-methyl derivatives, while acylation with acetyl chloride would produce N-acetyl derivatives.
Scientific Research Applications
1-Cyclopropyl-2-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring’s nitrogen atoms can form hydrogen bonds with target proteins, influencing their conformation and function . This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-Cyclopropyl-2-methylpiperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and use in research on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often studied for its effects on the central nervous system.
2-Methylpiperazine: Used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, contributes to its rigidity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-cyclopropyl-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-7-6-9-4-5-10(7)8-2-3-8/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWWZDHOHKRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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